molecular formula C19H25N3O4S B2470270 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309190-98-3

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2470270
CAS No.: 2309190-98-3
M. Wt: 391.49
InChI Key: VDXXCOJDIORYLL-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a sophisticated chemical building block designed for pharmaceutical research and discovery. Its structure integrates a 1,4-diazepane core, a privileged scaffold in medicinal chemistry that is central to a wide range of biologically active compounds and several clinically used drugs . This core is strategically functionalized with a 2-methyl-1,3-oxazole moiety, a heterocyclic group known to serve as a key pharmacophore in drug discovery, via a benzenesulfonyl linker, and further diversified with an oxolan-3-yl (tetrahydrofuran-3-yl) substituent . The 1,4-diazepane scaffold is recognized as a versatile framework in the construction of compounds for investigating various biological targets . For instance, derivatives of 1,4-diazepane have been explored as orexin receptor antagonists, which are relevant to the study of sleep and wake disorders . Other 1,4-benzodiazepine derivatives, a closely related class, are known for their activity as allosteric modulators of the GABA A receptor, providing anxiolytic, sedative, and anticonvulsant effects . The specific strategic placement of the methyl-oxazole and tetrahydrofuran substituents on the diazepane ring in this compound is intended to modulate its physicochemical properties and interaction with biological systems, making it a valuable tool for probing structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns. This reagent is provided exclusively for research purposes in discovery chemistry and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-4-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-15-20-19(14-26-15)16-3-5-18(6-4-16)27(23,24)22-9-2-8-21(10-11-22)17-7-12-25-13-17/h3-6,14,17H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXXCOJDIORYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both oxazole and diazepane rings in a single molecule is relatively rare and may offer distinct advantages in terms of biological activity and specificity .

Biological Activity

The compound 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, and it features a diazepane ring, an oxazole moiety, and a benzenesulfonyl group. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
CAS Number2097873-43-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or alteration of protein function.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and fluid secretion. The inhibition of these enzymes may have therapeutic implications for conditions like glaucoma and certain types of cancer .

Antimicrobial Properties

The presence of the oxazole ring in the structure suggests potential antimicrobial activity. Compounds containing oxazole derivatives have been shown to exhibit significant antibacterial, antifungal, and antiviral properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have indicated that compounds featuring diazepane and oxazole rings may possess anticancer properties. They could potentially inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Case Studies

Case Study 1: Antibacterial Activity

In a study conducted by Dhumal et al. (2016), a series of oxazole derivatives were synthesized and tested for their antibacterial activity against Mycobacterium bovis. The results demonstrated that certain derivatives exhibited potent inhibitory effects, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of diazepane derivatives revealed that compounds structurally similar to our target compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

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